molecular formula C19H18N6O2S B2790684 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097890-21-4

2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2790684
CAS No.: 2097890-21-4
M. Wt: 394.45
InChI Key: IIUVPUWMIHRJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole is a structurally complex heterocyclic compound comprising three distinct moieties:

A 1,3-benzothiazole core substituted with an ethyl group at position 2.

An azetidine-1-carbonyl linker at position 6 of the benzothiazole.

A 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl group attached via an ether bond to the azetidine ring.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-3-16-23-14-5-4-12(7-15(14)28-16)18(26)24-8-13(9-24)27-17-6-11(2)22-19-20-10-21-25(17)19/h4-7,10,13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUVPUWMIHRJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. The starting materials often include commercially available precursors, which are subjected to various chemical reactions such as nucleophilic substitutions, cyclizations, and condensation reactions. Solvents like dichloromethane or ethanol and catalysts such as palladium or copper may be used to facilitate these reactions under controlled temperature and pressure conditions.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis and batch processing methods are commonly employed. These methods ensure the large-scale synthesis of the compound with high yield and purity. Automated reactors and advanced purification techniques, such as crystallization and chromatography, are utilized to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:

  • Reduction: : Addition of hydrogen or removal of oxygen to the molecule.

  • Substitution: : Exchange of functional groups within the molecule, particularly nucleophilic substitutions.

  • Cyclization: : Formation of ring structures from linear precursors.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products resulting from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit enhanced or novel properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole serves as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a probe to study enzyme activity, protein interactions, and cellular signaling pathways. Its unique structure allows for the investigation of specific biological processes at the molecular level.

Medicine

The compound has potential therapeutic applications, particularly as an inhibitor of certain enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development and biomedical research.

Industry

In industrial applications, 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to impart specific chemical and physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The binding typically alters the activity of these targets, modulating downstream signaling pathways and cellular processes. For instance, it may inhibit enzyme activity by blocking the active site or allosteric sites, preventing substrate binding and catalytic function. The precise molecular pathways depend on the specific application and target involved.

Comparison with Similar Compounds

Key Analog: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Structural Differences :

  • The target compound replaces the carboxamide group with a benzothiazole-azetidine-carbonyl system.
  • The triazolopyrimidine core in the analog is substituted with a 3,4,5-trimethoxyphenyl group, whereas the target compound features a methyl group at position 4.

Physicochemical Properties :

Property Target Compound Triazolopyrimidine Analog
Molecular Weight ~493 g/mol (estimated) 503.5 g/mol
Water Solubility Low (predicted) Low (solubility <1 mg/mL)
LogP (lipophilicity) ~3.5 (estimated) 3.8

Azetidine-Containing Heterocycles

Key Analog: Azetidin-2-one Derivatives

Structural Differences :

  • The target compound uses azetidine-1-carbonyl as a linker, whereas analogs in feature azetidin-2-one (a β-lactam structure).

Stability and Reactivity :

Benzothiazole-Based Compounds

Key Analog: Antimicrobial N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Hydrazones

Structural Differences :

  • The analog substitutes benzothiazole with a pyrazole-quinazoline system but retains a carbonyl-linked heterocycle.

Bioactivity Comparison :

  • The analog exhibited antifungal activity against Fusarium graminearum (wheat blight) at 50 µg/mL .
  • While the target compound’s bioactivity is unconfirmed, its benzothiazole core is associated with kinase inhibition and antimicrobial effects in related molecules.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Triazolopyrimidine Methyl Substitution : The 5-methyl group in the target compound may enhance metabolic stability compared to unmethylated analogs .
  • Benzothiazole vs. Benzimidazole : Replacing benzimidazole () with benzothiazole could improve π-stacking interactions in protein binding pockets.

Biological Activity

The compound 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Benzothiazole moiety: Known for its diverse biological activities.
  • Triazolo-pyrimidine unit: Often associated with anti-tubercular and anti-cancer properties.
  • Azetidine ring: Contributes to the compound's overall stability and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazolo-pyrimidine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The specific activity of 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole against pathogens like Mycobacterium tuberculosis is particularly noteworthy.

Anticancer Properties

The benzothiazole and triazole components are known for their anticancer effects. Research has indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in tumor growth. A study evaluating related triazolo-pyrimidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes: The triazolo-pyrimidine moiety may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction: Compounds with similar structures have been shown to interact with DNA, leading to disruption of replication and transcription processes.

Case Study 1: Antitubercular Activity

In a series of experiments assessing the antitubercular activity of related compounds, derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent derivatives showed IC50 values ranging from 1.35 to 2.18 μM . These findings suggest that the structural features present in 2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole could confer similar activity.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation on human embryonic kidney cells (HEK-293) revealed that certain derivatives were non-toxic at effective concentrations against bacterial strains . This suggests a favorable safety profile that warrants further investigation in vivo.

Data Summary Table

Activity TypeCompound Structure FeatureObserved EffectReference
AntimicrobialTriazolo-pyrimidineSignificant activity against M. tuberculosis
AnticancerBenzothiazoleInduces apoptosis in cancer cells
CytotoxicityAzetidine ringNon-toxic to HEK-293 cells

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions, often starting with the formation of key heterocyclic cores (e.g., triazolopyrimidine and benzothiazole) followed by coupling reactions. For example:

  • Step 1 : Construction of the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl fragment via cyclocondensation of hydrazine derivatives with diketones or esters .
  • Step 2 : Functionalization of the azetidine ring with a carbonyl linker, typically using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) .
  • Step 3 : Final assembly via nucleophilic substitution or amide bond formation to attach the benzothiazole moiety . Key catalysts include palladium (for cross-coupling) and copper (for azide-alkyne cycloadditions) .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry. For example, dihedral angles between fused rings (e.g., thiazolo-pyrimidine) are critical for confirming puckering conformations .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous compounds .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility of intermediates, while acetic acid/acetic anhydride mixtures are used for cyclization .
  • Temperature Control : Reflux conditions (e.g., 80–110°C) for 8–12 hours are common for ring-closing steps .
  • Catalyst Screening : Palladium/copper catalysts improve coupling efficiency, but may require ligand optimization (e.g., PPh3) to suppress side reactions .
  • Workflow Example : A 78% yield was achieved for a related thiazolo-pyrimidine by recrystallization from ethyl acetate/ethanol (3:2) after refluxing with sodium acetate .

Q. What computational methods predict biological activity?

  • Molecular Docking : Tools like Discovery Studio or AutoDock model interactions with targets (e.g., lanosterol-14α-demethylase for antifungal activity). For example, triazolopyrimidine derivatives show high binding scores with COX-2 and tyrosine kinases .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity. Hydrophobic substituents on the benzothiazole ring enhance membrane permeability .
  • ADMET Prediction : Software like SwissADME estimates bioavailability and metabolic stability .

Q. How do structural modifications influence binding affinity and selectivity?

  • Case Study : Replacing the ethyl group with a methylthio moiety in the triazolopyrimidine fragment increased antifungal activity by 3-fold, likely due to enhanced hydrophobic interactions with fungal enzyme active sites .
  • Dihedral Angle Effects : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å from planarity) improve π-π stacking with aromatic residues in target proteins .
  • Bioisosteric Replacements : Substituting the azetidine linker with a piperidine ring reduced off-target effects in kinase assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields?

Discrepancies often arise from catalyst choices or purification methods. For example:

  • Catalyst Variability : Palladium-catalyzed reactions in achieved 70–80% yields, while sodium acetate-mediated cyclization in yielded 78%. Systematic screening (e.g., DoE) is recommended to identify optimal conditions .
  • Purification : Column chromatography vs. recrystallization can alter purity metrics. HPLC-triggered fraction collection is advised for reproducibility .

Methodological Recommendations

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Protective Groups : Use tert-butoxycarbonyl (Boc) for amine protection during azetidine functionalization .
  • In Situ Monitoring : TLC or FTIR tracks intermediate formation (e.g., carbonyl stretches at ~1700 cm⁻1 for esters) .
  • Quenching Reactive Intermediates : Add scavengers (e.g., silica gel-bound thiourea) to trap unreacted coupling agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.